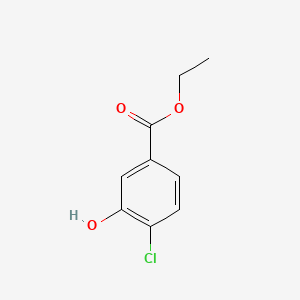

Ethyl 4-chloro-3-hydroxybenzoate

説明

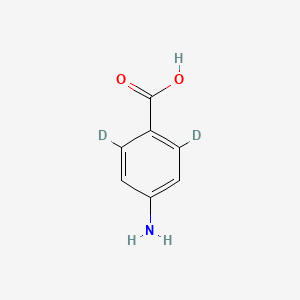

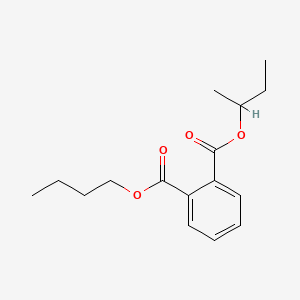

Ethyl 4-Chloro-3-hydroxybenzoate is a chemical compound with the CAS Number: 335013-90-6 . It has a molecular weight of 200.62 . The IUPAC name for this compound is ethyl 4-chloro-3-hydroxybenzoate .

Synthesis Analysis

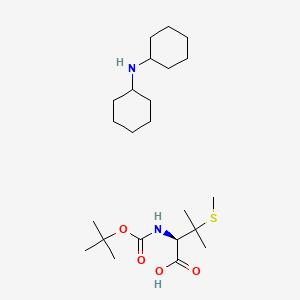

The synthesis of Ethyl 4-chloro-3-hydroxybenzoate can be achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . Another method involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis .Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-3-hydroxybenzoate is represented by the formula: HOC6H3ClCO2CH2CH3 . The InChI code for this compound is 1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester (COBE) to (S)-CHBE by biocatalysis has several positive attributes, including low cost, mild reaction conditions, high yield, and a high level of enantioselectivity .Physical And Chemical Properties Analysis

Ethyl 4-chloro-3-hydroxybenzoate is a solid with a melting point of 98-102 °C (lit.) . The SMILES string for this compound is CCOC(=O)c1ccc(O)c(Cl)c1 .科学的研究の応用

Pharmacology

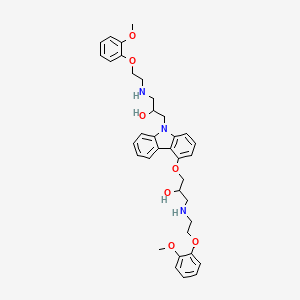

Chiral Building Block for Pharmaceuticals: Ethyl 4-chloro-3-hydroxybenzoate is utilized as a chiral building block in the synthesis of pharmaceuticals. The optically active form, ®-ethyl 4-chloro-3-hydroxybutyrate, is particularly valuable for creating drugs with specific desired effects due to its stereochemistry .

Chemistry

Synthesis of Chiral Derivatives: In chemistry, this compound is used in the synthesis of chiral derivatives via reactions such as the Mitsunobu reaction. These derivatives are important for creating substances with specific optical activities .

Antimicrobial Applications

Antifungal and Antibacterial Properties: Derivatives of chlorobenzoic acid, which include Ethyl 4-chloro-3-hydroxybenzoate, have been reported to exhibit antifungal and antibacterial properties. This makes them potential candidates for use in antimicrobial research.

作用機序

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-chloro-3-hydroxybenzoate are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.

Pharmacokinetics

. The impact of these properties on the bioavailability of the compound is currently unknown.

Action Environment

. Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Ethyl 4-chloro-3-hydroxybenzoate.

Safety and Hazards

特性

IUPAC Name |

ethyl 4-chloro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFISJNBRAOSYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-3-hydroxybenzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-Chloro-5-oxo-1-tosyl-2,3,4,5,-tetrahydro-1H-benzo[b]azepine-4-carboxylate](/img/structure/B569705.png)